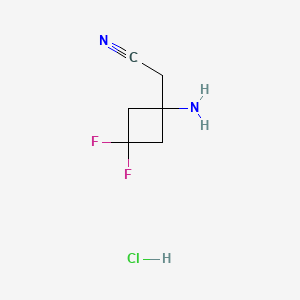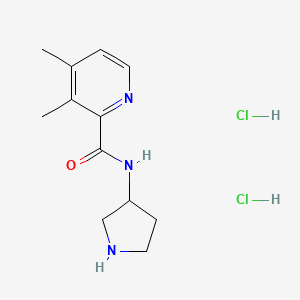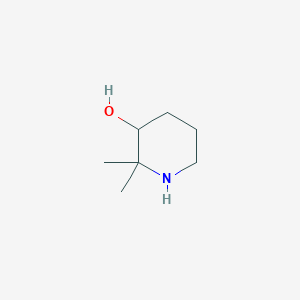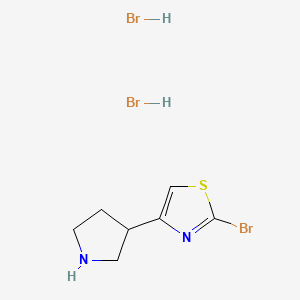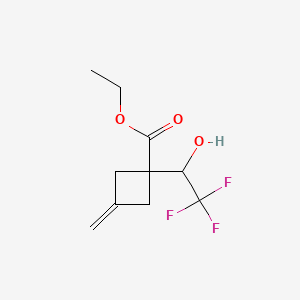
1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N2 It is known for its unique structure, which includes a cyclopropane ring attached to a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from readily available precursors such as 1,4-dibromobutane and methylamine. The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction. This can be achieved using reagents like diazomethane or diiodomethane in the presence of a catalyst such as copper(I) chloride.
Formation of the Final Compound: The final step involves the reaction of the cyclopropane-containing intermediate with 1-methylpiperidine to form 1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine. The compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), Ammonia (NH3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(1-Methylpiperidin-4-yl)cyclopropan-1-amine dihydrochloride can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine structure but lacks the cyclopropane ring, which may result in different chemical and biological properties.
4-(4-Methylpiperidin-1-yl)aniline: Another related compound with a piperidine ring, but with different substituents, leading to variations in reactivity and applications.
Propriétés
Formule moléculaire |
C9H20Cl2N2 |
|---|---|
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
1-(1-methylpiperidin-4-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-6-2-8(3-7-11)9(10)4-5-9;;/h8H,2-7,10H2,1H3;2*1H |
Clé InChI |
HKPIQRTWEYYKCG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2(CC2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


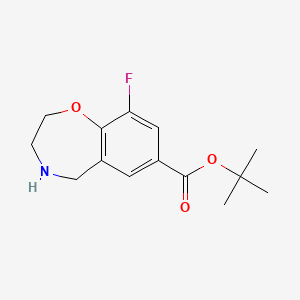
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B15313396.png)
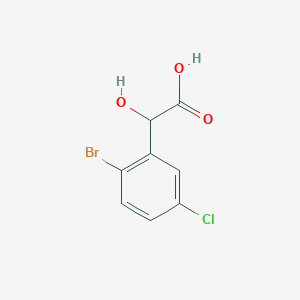
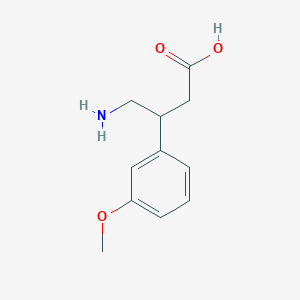
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
